2-Cyclohexyl-2-nitropropane-1,3-diol

Lipophilicity Membrane permeability QSAR

Researchers seeking nitro-alcohol biocides beyond halogenated analogs face trade-offs between lipophilicity and hydrolytic stability. 2-Cyclohexyl-2-nitropropane-1,3-diol (CAS 649766-14-3) offers distinct physicochemical properties from Bronopol. - **Key differentiator:** Predicted logP 1.09 vs. methyl analog (-0.4) enhances membrane partitioning. - **Structural advantage:** Cyclohexyl steric bulk shields nitro group, predicted to extend hydrolytic stability in aqueous industrial systems. - **Supply benefit:** Non-formaldehyde-releasing, suitable for preservative systems under restricted labeling.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 649766-14-3
Cat. No. B12607853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2-nitropropane-1,3-diol
CAS649766-14-3
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CO)(CO)[N+](=O)[O-]
InChIInChI=1S/C9H17NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h8,11-12H,1-7H2
InChIKeySSRGVAXUAPSGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-2-nitropropane-1,3-diol (CAS 649766-14-3): Physicochemical Profile and Nitro Diol Classification for Procurement Evaluation


2-Cyclohexyl-2-nitropropane-1,3-diol (CAS 649766-14-3) is a C9 nitro diol featuring a cyclohexyl substituent at the 2-position of the propane-1,3-diol backbone. As a member of the 2-substituted-2-nitropropane-1,3-diol class, it shares the core nitro-alcohol functionality with commercial biocides such as Bronopol (2-bromo-2-nitropropane-1,3-diol) and Tris(hydroxymethyl)nitromethane, but distinguishes itself by the steric bulk and lipophilicity of the cyclohexyl group . The compound exhibits a predicted logP of 1.09, substantially higher than the methyl (−0.4) and ethyl (0.2) analogs, suggesting enhanced membrane partitioning . This physicochemical differentiation is critical for applications where lipophilicity-driven antimicrobial spectrum, formulation compatibility, or metabolic stability are key selection criteria.

Membrane access Elevated lipophilicity supports outer-membrane penetration studies in Gram-negative screening models
Degradation path Non-halogenated scaffold precludes brominated byproducts; compatible with formaldehyde-release-sensitive research
Stability context Steric shielding of the nitro group may support extended-stability formulation studies

Why 2-Cyclohexyl-2-nitropropane-1,3-diol Cannot Be Interchanged with Other 2-Substituted Nitro Propanediols


The 2-substituent on the nitropropane-1,3-diol scaffold profoundly influences antimicrobial potency, spectrum, hydrolytic stability, and toxicity profile. Patents covering substituted cyclohexylpropanediols explicitly demonstrate that antimicrobial activity is not a class-wide property but depends on the specific cycloalkyl substitution pattern, with certain cyclohexyl derivatives showing activity where acyclic alkyl analogs are inactive . Furthermore, structure-activity relationship studies on aliphatic nitro compounds reveal that replacing bromine with alkyl groups dramatically reduces activity, indicating that the cyclohexyl group must be evaluated on its own merits rather than extrapolated from halogenated analogs . Substituting 2-cyclohexyl-2-nitropropane-1,3-diol with 2-methyl, 2-ethyl, or 2-bromo derivatives risks losing the specific balance of lipophilicity, steric protection, and non-halogenated degradation pathway that defines its application niche.

vs. Bronopol Brominated analog releases formaldehyde upon degradation; the cyclohexyl nitro diol cannot replicate that mechanism, and antimicrobial spectrum may not transfer
vs. short alkyl Methyl and ethyl nitro propanediols have significantly lower lipophilicity; membrane partitioning and Gram-negative activity may shift substantially
Class mismatch Antimicrobial activity is not a class-wide property; cyclohexyl-substitution pattern must be evaluated independently from acyclic or halogenated analogs

Quantitative Differentiation Evidence: 2-Cyclohexyl-2-nitropropane-1,3-diol vs. Comparator Nitro Diols


LogP-Driven Membrane Permeability: Cyclohexyl vs. Methyl and Ethyl Nitro Propanediols

The cyclohexyl derivative exhibits a logP of 1.09, representing a 3.7-fold increase over the ethyl analog (logP 0.2) and a 31-fold increase over the methyl analog (logP −0.4) . This elevated lipophilicity directly correlates with enhanced passive membrane diffusion, a key determinant of intracellular antimicrobial target engagement.

Membrane permeability
Class-level inference
logP 1.09 — ΔlogP +1.49 vs. methyl; +0.89 vs. ethyl
Supports membrane-partitioning screening context for Gram-negative models
Predicted values from Chemsrc and PubChem XLogP3
Lipophilicity Membrane permeability QSAR Nitro diol series

Antibacterial Potency Against Escherichia coli: Cyclohexyl Nitro Diol vs. Bronopol

In vitro MIC testing against Escherichia coli indicates that 2-cyclohexyl-2-nitropropane-1,3-diol achieves an MIC of approximately 1 µg/mL . In cross-study comparison, Bronopol (2-bromo-2-nitropropane-1,3-diol) demonstrates an MIC of 13 µg/mL against the same species . This represents a potential 13-fold potency advantage for the cyclohexyl derivative, though the assays were conducted under different experimental conditions.

E. coli MIC
Cross-study comparable
MIC ≈ 1 µg/mL vs. 13 µg/mL (Bronopol)
Reported MIC endpoint context; cross-study comparison requires same-condition validation
Different assay platforms and strains; direct head-to-head data not available
Antibacterial MIC Escherichia coli Nitro diol

Non-Halogenated Safety Profile: Absence of Bromine Eliminates Formaldehyde Release Pathway

Bronopol is well-documented to exert its antimicrobial action through formaldehyde release upon degradation, a mechanism linked to sensitization and regulatory restrictions in personal care products . In contrast, 2-cyclohexyl-2-nitropropane-1,3-diol contains no bromine and is structurally incapable of generating brominated degradation products or releasing formaldehyde via the same pathway . While direct comparative degradation data are not yet published, the structural absence of a C-Br bond precludes the hallmark Bronopol degradation cascade.

Formaldehyde pathway
Class-level inference
No C–Br bond; formaldehyde-release cascade structurally absent
Supports preservative research where formaldehyde release is a formulation constraint
Qualitative structural inference; comparative degradation data not yet published
Formaldehyde release Preservative safety Non-halogenated biocide Nitro diol

Steric Shielding and Hydrolytic Stability: Cyclohexyl vs. Linear Alkyl Nitro Diols

The cyclohexyl group provides greater steric shielding of the nitro group compared to methyl or ethyl substituents. This steric bulk is predicted to reduce the rate of nucleophilic attack and hydrolytic degradation of the nitro moiety, potentially extending formulation shelf-life. While direct comparative stability data are not yet published for this specific compound, the class-level principle that steric hindrance retards nitro group degradation is well-established in nitroalkane chemistry .

Hydrolytic stability
Supporting evidence
Cyclohexyl steric bulk (Taft Es ≈ −1.24) shields nitro group
May support extended-shelf-life formulation studies; experimental validation needed
Theoretical prediction based on steric parameters; direct stability data not available
Hydrolytic stability Steric hindrance Nitro diol stability Formulation shelf-life

Procurement-Driven Application Scenarios for 2-Cyclohexyl-2-nitropropane-1,3-diol


Antimicrobial Screening Libraries Targeting Gram-Negative Pathogens with Outer Membrane Barriers

The elevated logP of 1.09 supports inclusion of 2-cyclohexyl-2-nitropropane-1,3-diol in antimicrobial screening libraries designed to identify compounds capable of penetrating the outer membrane of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The MIC value of approximately 1 µg/mL against E. coli suggests potent antibacterial activity that warrants further investigation in structure-activity relationship (SAR) campaigns.

Non-Halogenated Preservative Development for Personal Care and Cosmetic Formulations

Unlike Bronopol, which releases formaldehyde as part of its antimicrobial mechanism , 2-cyclohexyl-2-nitropropane-1,3-diol lacks a bromine atom and is structurally incapable of generating formaldehyde via the same degradation pathway. This makes it a candidate for preservative systems in personal care products where formaldehyde-releasing agents are restricted or subject to labeling requirements.

Industrial Biocide Formulations Requiring Extended Shelf-Life Stability

The steric bulk of the cyclohexyl group is predicted to shield the nitro moiety from hydrolytic degradation, potentially extending the active lifetime of biocide formulations in metalworking fluids, cooling tower water, and other industrial aqueous systems . This property is particularly valuable for procurement in large-volume industrial applications where frequent re-dosing is economically unfavorable.

Organic Synthesis Intermediate for Cyclohexyl-Containing Amino Alcohols and Heterocycles

As a nitro alcohol, 2-cyclohexyl-2-nitropropane-1,3-diol can serve as a precursor for the synthesis of 2-cyclohexyl-2-aminopropane-1,3-diol and related diamines via hydrogenation, as described for other nitro alcohols in the Kirk-Othmer reference . The cyclohexyl group imparts unique conformational properties to downstream products, making it a valuable building block for medicinal chemistry and agrochemical synthesis.

Application
Selection Property
Validation Focus
Gram-negative screening libraries
Lipophilicity-driven membrane penetration
MIC endpoint review vs. outer-membrane barrier models
Non-halogenated preservative research
Formaldehyde-release pathway absent by structure
Degradation-product profiling under formulation conditions
Extended-shelf-life biocide studies
Steric shielding of nitro group
Hydrolytic stability monitoring in aqueous formulation models
Amino alcohol intermediate synthesis
Cyclohexyl nitro diol as hydrogenation precursor
Reduction yield and downstream diamine purity review
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